Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a yellow solid that is typically stored at temperatures between 0-8°C . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with formamide to form the imidazo[1,5-a]pyridine core, followed by chlorination and esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,5-a]pyridine ring.
Reduction: Amines derived from the reduction of the nitro or chloro groups.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate: Similar structure but different positional isomerism.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it particularly versatile for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVBYCSLGUSGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CN=CN12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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